(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3 is a complex organic compound that combines several functional groups and structural motifs. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of thalidomide, piperazine, and pyrimidine moieties suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3 involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of Thalidomide Derivative: The synthesis begins with the preparation of a thalidomide derivative. This can be achieved by reacting thalidomide with a suitable reagent to introduce the desired functional group.
Piperazine Coupling: The thalidomide derivative is then coupled with piperazine under conditions that promote the formation of a stable bond between the two moieties. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide.
Pyrimidine Introduction: The next step involves the introduction of the pyrimidine ring. This can be done by reacting the intermediate with a pyrimidine derivative under conditions that facilitate the formation of a covalent bond.
Final Functionalization: The final step involves the introduction of the C2-O-CH2-COO-C(CH3)3 group. This can be achieved by reacting the intermediate with a suitable reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3 can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine and pyrimidine moieties.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles under conditions that promote the desired transformation.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where thalidomide derivatives have shown efficacy.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3 is likely to involve multiple molecular targets and pathways. The thalidomide moiety may interact with proteins involved in inflammation and angiogenesis, while the piperazine and pyrimidine rings may bind to receptors or enzymes. The compound’s overall effect will depend on the combined interactions of these functional groups with their respective targets.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known drug with anti-inflammatory and anti-angiogenic properties.
Piperazine Derivatives: Compounds with a wide range of biological activities, including anti-parasitic and anti-psychotic effects.
Pyrimidine Derivatives: Molecules with applications in antiviral and anticancer therapies.
Uniqueness
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3 is unique due to its combination of thalidomide, piperazine, and pyrimidine moieties. This combination may result in a compound with a distinct profile of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C33H42N8O7 |
---|---|
Molecular Weight |
662.7 g/mol |
IUPAC Name |
tert-butyl 2-[2-[4-[6-[4-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C33H42N8O7/c1-33(2,3)48-29(43)20-47-17-16-37-8-10-39(11-9-37)26-19-27(35-21-34-26)40-14-12-38(13-15-40)22-4-5-23-24(18-22)32(46)41(31(23)45)25-6-7-28(42)36-30(25)44/h4-5,18-19,21,25H,6-17,20H2,1-3H3,(H,36,42,44)/t25-/m0/s1 |
InChI Key |
GQLRDFZVGIGOTR-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)[C@H]6CCC(=O)NC6=O |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.